m-PEG9-Mal
CAS No.:
Cat. No.: VC16021904
Molecular Formula: C26H46N2O12
Molecular Weight: 578.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H46N2O12 |
|---|---|
| Molecular Weight | 578.6 g/mol |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
| Standard InChI | InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |
| Standard InChI Key | GMMOXURYXYPBKB-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
m-PEG9-Mal consists of a PEG spacer (nine ethylene oxide units) capped with a methoxy group at one terminus and a maleimide moiety at the other. The maleimide group undergoes selective thiol-Michael addition reactions, while the PEG chain enhances solubility and reduces immunogenicity.
Table 1: Key Molecular Descriptors of m-PEG9-Mal
The maleimide group’s electron-deficient double bond facilitates covalent bonding with thiols (-SH) under physiological pH (6.5–7.5), while the PEG spacer minimizes steric hindrance and improves pharmacokinetics .
Synthesis and Stability
Synthetic Routes
m-PEG9-Mal is synthesized through a multi-step process:
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PEG Activation: Methoxy-PEG9-amine is reacted with 3-maleimidopropionic acid using carbodiimide coupling agents (e.g., EDC/NHS).
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Purification: The product is isolated via size-exclusion chromatography or dialysis to remove unreacted reagents .
Critical parameters include maintaining anhydrous conditions to prevent maleimide hydrolysis and optimizing reaction stoichiometry to avoid diadduct formation.
Stability Considerations
Maleimide groups exhibit pH-dependent stability. Hydrolysis to maleamic acid occurs rapidly at pH > 8.5, reducing conjugation efficiency. Storage at 4°C in anhydrous buffers (e.g., HEPES/EDTA, pH 7.0) preserves functionality for up to 7 days .
Table 2: Stability of Maleimide Groups Under Storage Conditions
| Storage Temperature | Buffer System | Retention of Reactivity (Day 7) |
|---|---|---|
| 4°C | HEPES/EDTA, pH 7.0 | 85% |
| 20°C | HEPES/EDTA, pH 7.0 | 62% |
Bioconjugation Applications
Thiol-Maleimide Chemistry
The maleimide-thiol reaction achieves >90% conjugation efficiency within 2 hours at 25°C when using a 2:1 molar ratio (maleimide:thiol) . Applications include:
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Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxins to cysteine residues.
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Nanoparticle Functionalization: Ligands (e.g., RGD peptides, nanobodies) are conjugated to PEGylated poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted drug delivery .
Role of PEG Spacer
The PEG9 spacer’s flexibility enhances ligand-receptor interactions by allowing optimal orientation. Molecular dynamics simulations show PEG spacers reduce steric clashes by 40% compared to rigid polyproline spacers .
Table 3: Comparison of Spacer Types in Bioconjugation
| Spacer Type | Length (Å) | Flexibility (RMSD) | Labeling Efficiency |
|---|---|---|---|
| PEG9 | 35.2 | 5.8 Å | 92% |
| Polyproline | 32.7 | 2.1 Å | 48% |
Drug Delivery Systems
Nanoparticle Engineering
m-PEG9-Mal-modified PLGA nanoparticles exhibit:
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Enhanced Circulation Half-Life: PEGylation reduces opsonization, increasing half-life from 2 to 18 hours in murine models.
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Targeted Delivery: Conjugation to αvβ3 integrin-specific RGD peptides improves tumor accumulation by 3.5-fold .
Cellular Uptake Optimization
PEG spacers >8 units prevent ligand entanglement, achieving 80% cellular uptake efficiency in HeLa cells vs. 35% for shorter spacers .
Challenges and Mitigation Strategies
Hydrolysis and Side Reactions
Maleimide hydrolysis remains a key limitation. Strategies include:
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pH Control: Reactions conducted at pH 6.5–7.0 minimize hydrolysis.
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Thiol Deprotection: Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds immediately before conjugation .
Batch-to-Batch Variability
Quality control via MALDI-TOF MS ensures consistent PEG chain length and maleimide functionality.
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